1-Iodo-3-methylbicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-methylbicyclo[1.1.1]pentane is a versatile chemical compound with the molecular formula C₆H₉I and a molecular weight of 208.04 g/mol . This compound is part of the bicyclo[1.1.1]pentane family, which is known for its unique three-dimensional structure and high strain energy. The presence of an iodine atom and a methyl group on the bicyclo[1.1.1]pentane scaffold makes this compound particularly interesting for various chemical applications .
Preparation Methods
1-Iodo-3-methylbicyclo[1.1.1]pentane can be synthesized through several routes. One common method involves the reaction of tricyclo[1.1.1.0¹,³]pentane with iodomethane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
1-Iodo-3-methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-methylbicyclo[1.1.1]pentane-1-azide .
Scientific Research Applications
1-Iodo-3-methylbicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-iodo-3-methylbicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the physical and chemical properties of other functional groups, thereby influencing molecular interactions and pathways. The compound’s high strain energy and unique three-dimensional structure allow it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
1-Iodo-3-methylbicyclo[1.1.1]pentane can be compared with other similar compounds such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms and is used as an intermediate in various chemical reactions.
3-Methylbicyclo[1.1.1]pentane-1-azide: Formed through substitution reactions, this compound is used in click chemistry and other synthetic applications.
Bicyclo[1.1.1]pentane Derivatives: These derivatives are widely used in drug discovery and materials science due to their unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other bicyclo[1.1.1]pentane derivatives .
Biological Activity
1-Iodo-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclic class of compounds known for their unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The molecular formula of this compound is C6H9I, with a structure that can be represented as follows:
- SMILES Notation : CC12CC(C1)(C2)I
- InChI Key : KKJUVXJKGMIUEC-UHFFFAOYSA-N
This compound features a bicyclic framework that enhances its metabolic stability and bioactivity compared to traditional aromatic compounds.
Synthesis
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. A notable approach involves the reaction of alkyl iodides with propellane under light irradiation, resulting in high yields without the need for catalysts or additives . This method facilitates the scalable synthesis of various bicyclo[1.1.1]pentanes, making them accessible for further medicinal chemistry applications.
Structure-Activity Relationships (SAR)
Research has indicated that bicyclo[1.1.1]pentanes can serve as bioisosteres for benzene rings and other functional groups in drug design . The incorporation of the bicyclic structure into drug candidates has been shown to improve their metabolic stability and reduce non-specific binding, which is crucial for enhancing pharmacological profiles.
Table 1: Comparison of Biological Activities of Bicyclo[1.1.1]pentane Derivatives
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anti-inflammatory | 0.5 | |
BCP-sLXms | NFκB Inhibition | <0.001 | |
Bicyclo[1.1.1]pentane derivatives | Metabolic Stability | N/A |
Case Studies
A significant study focused on the anti-inflammatory properties of a derivative containing the bicyclo[1.1.1]pentane moiety (BCP-sLXms). This compound demonstrated potent inhibition of NFκB activity, with an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release in human monocyte cell lines . This suggests that this compound and its derivatives could be promising candidates for treating inflammatory diseases.
Moreover, another investigation highlighted the metabolic advantages of using bicyclic structures over traditional aromatic systems, noting that they exhibit lower cytotoxicity in CYP450 environments due to their saturated carbon framework . This property is particularly beneficial for compounds intended for therapeutic use.
Properties
IUPAC Name |
1-iodo-3-methylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUVXJKGMIUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136399-10-5 |
Source
|
Record name | 1-iodo-3-methylbicyclo[1.1.1]pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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